Cefonicid is a second-generation parenteral cephalosporin antibiotic. [, , ] It is characterized by a broad spectrum of activity against various gram-positive and gram-negative bacterial pathogens. [, , ] Cefonicid is recognized for its long half-life, allowing for once-daily dosing, which distinguishes it from other cephalosporins that require more frequent administration. [, , ] This characteristic makes it a subject of interest in scientific research investigating antimicrobial properties and pharmacokinetics. [, , , , ]
One improved synthesis method for Cefonicid sodium involves a "one pot" reaction. [] 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1,2,3,4-tetrazole disodium (SMT) are reacted in the presence of boron trifluoride (BF3) as a catalyst to generate 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethy1]-3-cephem-4-carboxylic acid (7-AMT). [] Subsequently, 7-AMT undergoes acylation with D-(-)-formylmandeloyl chloride at a controlled pH range of 6.5 to 7.0. [] The formyl group is then removed using hydrochloric acid, resulting in the formation of Cefonicid acid. [] Finally, Cefonicid acid is reacted with N,N-dibenzylethylene diamine diacetate (DBED) to generate Cefonicid benzathine salt, which is then converted to Cefonicid sodium salt via ion exchange using cation resins. [] This optimized synthesis route aims to shorten the reaction steps and enhance the overall yield of Cefonicid sodium. []
Cefonicid exhibits chemical stability in various infusion fluids. [] Studies have shown that when reconstituted with sterile water for injection and other commonly used intravenous fluids, Cefonicid sodium remains stable for 24 hours at room temperature and 72 hours at 5 degrees Celsius. [] Additionally, reconstituted Cefonicid sodium vials can be frozen and stored for up to eight weeks, thawed, and then stored at room temperature for 24 hours or at 5 degrees Celsius for 72 hours without significant potency loss. []
Cefonicid primarily exerts its antibacterial action by binding to penicillin-binding proteins (PBPs) in bacteria, inhibiting bacterial cell wall synthesis. [, ] Cefonicid shows the strongest affinity for PBPs 1a, 3, and 1b in Escherichia coli K-12. [] Despite having a higher affinity for PBP 1a, the primary inhibitory site of Cefonicid is PBP 3, as evidenced by the filamentous growth of E. coli KN-126 at subinhibitory concentrations of the drug. []
Cefonicid is highly bound to plasma proteins, with binding exceeding 90% in human serum. [] This high protein binding affects its pharmacokinetic profile, particularly its unbound concentration and renal elimination. [] The unbound fraction of Cefonicid decreases as total serum concentrations decline, impacting its renal clearance, which remains constant for total Cefonicid but increases for unbound Cefonicid. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2